Enhanced Histamine H3 Receptor Binding
Benzimidazole-substituted 1,3′-bipyrrolidine benzamides exhibit subnanomolar to low nanomolar binding affinity (Ki) at the human histamine H3 receptor, representing a significant improvement over simpler pyrrolidine-based analogs identified in initial focused screens [1][2]. The 1,3′-bipyrrolidine core was critical for achieving this high affinity, as preliminary structure-activity relationship (SAR) studies led to a reduction in molecular weight while simultaneously increasing binding affinity and functional potency [1].
| Evidence Dimension | Histamine H3 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.5 nM for a representative 1,3′-bipyrrolidine benzamide derivative [2] |
| Comparator Or Baseline | Early hit compounds from biogenic amine screen with lower affinity (specific Ki values not disclosed; described as requiring SAR optimization to improve affinity) [1] |
| Quantified Difference | Achieved low nanomolar affinity (2.5 nM) after SAR optimization centered on the 1,3′-bipyrrolidine scaffold [1][2] |
| Conditions | Radioligand binding assay using human histamine H3 receptor expressed in appropriate cell lines [1][2] |
Why This Matters
The sub-5 nM binding affinity demonstrates that the 1,3′-bipyrrolidine scaffold is a privileged pharmacophore for H3 receptor antagonism, making it a strategic starting point for medicinal chemistry programs targeting this GPCR.
- [1] Cole, D. C.; Gross, J. L.; Comery, T. A.; et al. Benzimidazole- and indole-substituted 1,3'-bipyrrolidine benzamides as histamine H3 receptor antagonists. Bioorg. Med. Chem. Lett. 2010, 20 (3), 1237-1240. View Source
- [2] BindingDB. Ki Summary for BDBM50309834: Histamine H3 Receptor Binding. Entry ID: 50031249. View Source
